2-cyclopropyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one
Description
Properties
IUPAC Name |
2-cyclopropyl-2-methyl-1,3-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-12(8-6-7-8)13-10-5-3-2-4-9(10)11(15)14-12/h2-5,8,13H,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQDTTFROYFRKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)C3CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a cyclopropylamine with a methyl-substituted anthranilic acid derivative, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative with additional functional groups, while reduction could lead to a more saturated compound.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that derivatives of 2-cyclopropyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one exhibit significant anticancer properties. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated that certain derivatives could effectively target and inhibit key signaling pathways involved in tumor growth .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary findings suggest that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Pharmacological Applications
1. Neurological Disorders
Research is ongoing into the potential use of this compound in treating neurological disorders such as Alzheimer's disease. Its ability to cross the blood-brain barrier (BBB) makes it a candidate for further investigation as a neuroprotective agent .
2. Pain Management
The compound has been evaluated for analgesic properties. Animal studies have shown that it can provide significant pain relief in models of acute and chronic pain, possibly through modulation of pain signaling pathways .
Material Science Applications
1. Polymer Chemistry
In material science, this compound has been explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may lead to materials suitable for high-performance applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-cyclopropyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacological Activity
Anti-Tubercular Activity
Anti-Leishmanial Activity
- 2,3-Dihydroquinazolin-4(1H)-one derivatives: Demonstrated IC₅₀ values <10 µM against Leishmania donovani, with substituents like bromophenyl enhancing potency . The target compound’s cyclopropyl group may similarly optimize parasitic enzyme inhibition.
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
| Compound Name | Molecular Weight | LogP (Predicted) | Water Solubility | Key Pharmacokinetic Advantage |
|---|---|---|---|---|
| Target Compound | ~234.3 | 2.8 | Moderate | Cyclopropyl reduces CYP450 metabolism |
| 2-(3-Fluorophenyl)-DHQ (2c) | 279.1 | 3.1 | Low | Fluorine enhances membrane permeability |
| 2-Thioxo-DHQ | 333.2 | 3.5 | Low | Thioxo improves enzyme binding |
| 2-Methyl-2-phenyl-DHQ | 238.3 | 2.9 | Moderate | Phenyl enhances target affinity |
Molecular Docking and Binding Interactions
Biological Activity
2-Cyclopropyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.
- Molecular Formula : C₁₁H₁₃N₃O
- Molecular Weight : 189.24 g/mol
- Structure : The compound features a quinazolinone core with a cyclopropyl and methyl substituent, contributing to its unique pharmacological profile.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazolinones exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antifungal Activity
The compound has also been evaluated for antifungal activity. In vitro tests indicate that it can inhibit the growth of Candida species, which are significant pathogens in immunocompromised patients.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Candida glabrata | 32 |
Anticancer Properties
Emerging research suggests that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Mechanism of Action :
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It has been reported to cause G1 phase arrest in cancer cells.
Case Studies
A notable case study involved the synthesis and biological evaluation of this compound alongside other quinazolinones. The study indicated that modifications on the quinazolinone scaffold could enhance its efficacy against specific cancer types while minimizing toxicity to normal cells .
Structure-Activity Relationship (SAR)
SAR studies have revealed that the presence of the cyclopropyl group significantly influences the biological activity of quinazolinones. Variations in substituents on the nitrogen atoms and the aromatic rings can lead to enhanced potency against specific targets.
Q & A
Basic Research Questions
Q. What are efficient synthetic methodologies for 2-cyclopropyl-2-methyl-2,3-dihydroquinazolin-4(1H)-one?
- Answer: The compound can be synthesized via multicomponent reactions (MCRs) involving isatoic anhydride, aldehydes, and amines. Catalysts like hydroxyapatite nanoparticles (HAP NPs) enhance reaction efficiency in aqueous media, achieving yields >85% under optimized conditions (60–80°C, 2–4 hours) . For greener approaches, lemon juice acts as a biodegradable catalyst under solar radiation, reducing reaction time to 1–2 hours .
Q. How can the crystal structure of this compound be characterized?
- Answer: Single-crystal X-ray diffraction (XRD) is the gold standard. Parameters include monoclinic symmetry (space group P2₁/c), with unit cell dimensions a = 12.21 Å, b = 9.05 Å, c = 12.40 Å, and β = 101.7°. Hydrogen bonding (N–H⋯O, C–H⋯N) stabilizes the three-dimensional framework .
Q. What in vitro models are suitable for initial biological activity screening?
- Answer: Antiparasitic activity can be tested against Leishmania donovani promastigotes (IC₅₀ assays) , while antitumor potential is assessed using breast cancer cell lines (e.g., MCF-7) via MTT assays. Cytotoxicity controls should include macrophage cells to calculate selectivity indices (SI) .
Advanced Research Questions
Q. How can computational methods optimize derivatives for enhanced target binding?
- Answer: Molecular docking against proteins like Leishmania pyridoxal kinase (PDB: 4XX7) identifies key interactions (e.g., hydrogen bonds with catalytic residues). Molecular dynamics (MD) simulations (100–200 ns) and MM/PBSA validate binding stability (ΔG < −100 kJ/mol indicates spontaneous binding) .
Q. How to resolve contradictions in biological activity data across studies?
- Answer: Discrepancies (e.g., variable IC₅₀ values against Leishmania species) may arise from differences in protein targets (e.g., trypanothione reductase vs. cysteine protease). Validate via:
- Target-specific assays : Compare inhibition of purified enzymes (e.g., TR vs. Gp63).
- Resistance profiling : Test against drug-resistant strains .
Q. What strategies improve physicochemical properties without compromising activity?
- Answer: Substituent modifications guided by QSAR models:
- LogP optimization : Replace hydrophobic groups (e.g., cyclopropyl) with polar moieties to enhance solubility.
- Bioisosteric replacement : Swap the methyl group with trifluoromethyl to improve metabolic stability .
Q. How to design experiments validating the role of cyclopropyl in target selectivity?
- Answer:
- Synthetic analogs : Synthesize derivatives lacking the cyclopropyl group and compare binding affinities.
- Crystallography : Co-crystallize the compound with target proteins (e.g., Leishmania PTR1) to map cyclopropyl interactions .
Q. What green chemistry approaches minimize waste in large-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
